![molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9](/img/structure/B584432.png)
DL-Propranolol-[4-3H] hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Propranolol-[4-3H] hydrochloride is a radiolabeled version of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of propranolol. The radiolabeling with tritium ([4-3H]) allows for the tracking of the compound within biological systems, providing valuable insights into its distribution, metabolism, and excretion.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Propranolol-[4-3H] hydrochloride involves the incorporation of tritium into the propranolol molecule. This can be achieved through catalytic hydrogenation using tritium gas. The reaction typically involves the following steps:
Hydrogenation: Propranolol is exposed to tritium gas in the presence of a palladium catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate the radiolabeled compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound.
化学反应分析
Types of Reactions: DL-Propranolol-[4-3H] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
DL-Propranolol-[4-3H] hydrochloride is widely used in scientific research, including:
Pharmacokinetic Studies: Tracking the distribution, metabolism, and excretion of propranolol in biological systems.
Receptor Binding Studies: Investigating the binding affinity and kinetics of propranolol to beta-adrenergic receptors.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of propranolol.
Drug Interaction Studies: Evaluating the interactions of propranolol with other drugs and their impact on its pharmacokinetics.
作用机制
DL-Propranolol-[4-3H] hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade leads to:
Decreased Heart Rate: Reducing the heart rate and myocardial contractility, thereby lowering cardiac workload and oxygen demand.
Vasoconstriction: Inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Induction of Apoptosis: Promoting apoptosis of endothelial cells and downregulating angiogenic pathways
相似化合物的比较
Propranolol Hydrochloride: The non-radiolabeled version of propranolol.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: DL-Propranolol-[4-3H] hydrochloride is unique due to its radiolabeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other beta-blockers that do not have radiolabeling capabilities .
属性
IUPAC Name |
1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-GSAKUAQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745504 |
Source


|
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152558-63-9 |
Source


|
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)
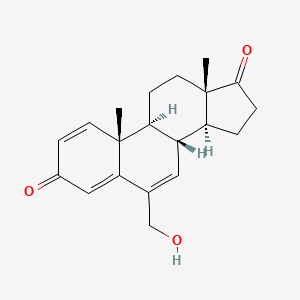
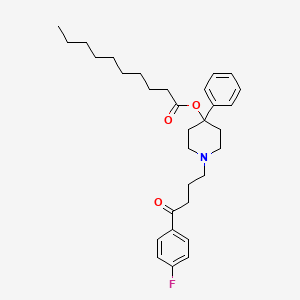

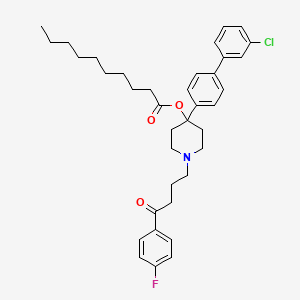
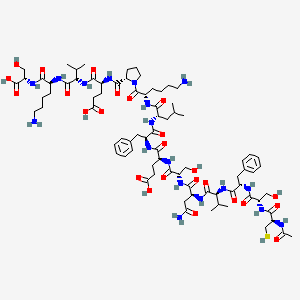
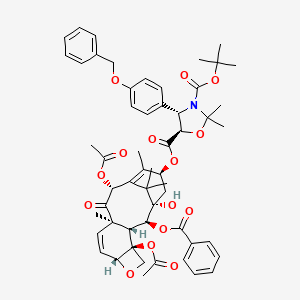
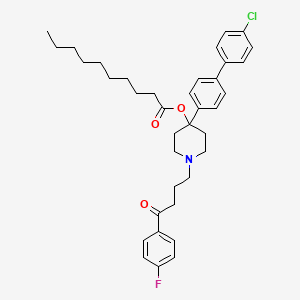
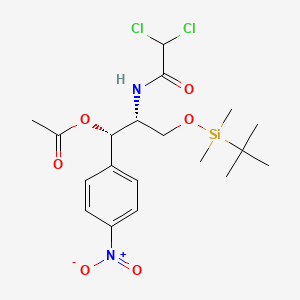
![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)
